2-Amino-N-isobutyl-3-methylbutanamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Structural Studies

Recent research has delved into the synthesis of novel compounds incorporating the valyl moiety, which closely relates to the structure of 2-Amino-N-isobutyl-3-methylbutanamide hydrochloride. For instance, studies have reported on the synthesis, crystal structure, and biological activity screening of novel N-(α-Bromoacyl)-α-amino esters containing valyl moiety. These compounds demonstrated low cytotoxicity and absence of antibacterial and anti-inflammatory activity in tested concentrations, suggesting their potential as prodrugs (Yancheva et al., 2015).

Pharmacological Applications

Investigations into primary amino acid derivatives have uncovered potent anticonvulsant activities. Research indicated that modifications at the N'-benzylamide site of certain amino acid derivatives can significantly affect their pharmacological efficacy, revealing the delicate balance between structural modifications and biological activity (King et al., 2011). Another study defined the structural parameters conferring anticonvulsant activity through site-by-site modification of related compounds, further emphasizing the role of structural diversity in enhancing pharmacological profiles (King et al., 2011).

Bioorganic Studies

Bioorganic research has explored the optimization of 3-Amino-N-adamantyl-3-methylbutanamide derivatives as inhibitors for a specific enzyme, highlighting the ongoing search for novel bioactive compounds with specific inhibitory functions (Lee et al., 2014).

Molecular Biology Applications

In molecular biology, specific isotopic labeling of methyl groups in proteins, facilitated by derivatives of amino acids, has significantly advanced the applicability of solution NMR spectroscopy for structural characterizations. This underlines the importance of such compounds in expanding the toolkit for studying protein structures in detail (Kerfah et al., 2015).

Food Chemistry and Aroma Studies

The field of food chemistry has also benefited from the study of compounds derived from amino acids, particularly in understanding the biosynthesis of flavor compounds in grapes and wine. Research into the biosynthesis of 3-alkyl-2-methoxypyrazines, which are important flavor compounds, involved the incorporation of proposed precursors and intermediates, revealing insights into the metabolic pathways involved in their formation (Lei et al., 2019).

Safety And Hazards

Propriétés

IUPAC Name |

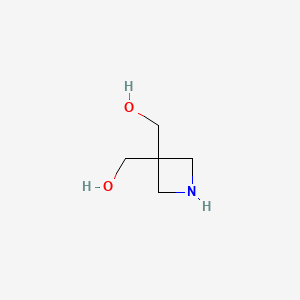

2-amino-3-methyl-N-(2-methylpropyl)butanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O.ClH/c1-6(2)5-11-9(12)8(10)7(3)4;/h6-8H,5,10H2,1-4H3,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMPQCWMFHGYEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C(C(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201334836 |

Source

|

| Record name | 2-Amino-N-isobutyl-3-methylbutanamide hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201334836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-N-isobutyl-3-methylbutanamide hydrochloride | |

CAS RN |

1236255-08-5 |

Source

|

| Record name | 2-Amino-N-isobutyl-3-methylbutanamide hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201334836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B1288664.png)

![2-(thiocyanatomethyl)-1H-benzo[d]imidazole](/img/structure/B1288710.png)

![1-(tert-Butyl)-6-fluoro-1H-benzo[d]imidazole](/img/structure/B1288717.png)